molecular formula C13H13NO B1317654 N-methyl-2-(naphthalen-2-yl)acetamide CAS No. 2086-65-9

N-methyl-2-(naphthalen-2-yl)acetamide

Cat. No.: B1317654
CAS No.: 2086-65-9
M. Wt: 199.25 g/mol
InChI Key: NARDJKYNODCAIJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce N-methyl-2-(naphthalen-2-yl)ethylamine .

Scientific Research Applications

N-methyl-2-(naphthalen-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-methyl-2-(naphthalen-2-yl)acetamide include:

Uniqueness

This compound is unique due to its specific structure, which combines a naphthalene ring with an acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

N-methyl-2-(naphthalen-2-yl)acetamide is a notable compound within the realm of organic chemistry, primarily recognized for its diverse biological activities. This article delves into the compound's synthesis, biological effects, and potential therapeutic applications, drawing from various research findings and studies.

Chemical Structure and Properties

This compound features a naphthalene moiety linked to an acetamide group, enhancing its lipophilicity and biological interactions. The methyl group contributes to its solubility in lipid environments, facilitating its interaction with cellular components. The structural formula can be represented as:

C13H13NO\text{C}_{13}\text{H}_{13}\text{N}O

Biological Activity Overview

Research has indicated that this compound exhibits significant anticancer and anti-inflammatory properties. The compound has been studied for its potential to inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting mechanisms that may involve the inhibition of key cellular pathways.

Anticancer Activity

  • Mechanism of Action : The compound is believed to interfere with cell cycle progression and promote apoptosis. Studies have demonstrated its effectiveness against several cancer types, including:
    • Nasopharyngeal carcinoma (NPC-TW01)
    • Lung carcinoma (H661)
    • Hepatoma (Hep3B)
    • Renal carcinoma (A498)
    • Gastric cancer (MKN45)
    For instance, one study reported an IC50 value of 0.6 μM for N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide against NPC-TW01 cells, indicating potent antiproliferative activity .
  • Cell Cycle Arrest : In vitro studies have shown that this compound can cause cell cycle arrest in the S phase, leading to reduced proliferation rates in cancer cells .
  • Apoptosis Induction : The compound has demonstrated the ability to induce apoptosis through various signaling pathways, including those involving Bcl-2 family proteins .

Anti-inflammatory Activity

This compound has also been identified as possessing anti-inflammatory properties. Its interaction with inflammatory pathways suggests potential applications in treating conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure TypeNotable Activities
N-(naphthalen-1-yl)acetamideAmideAnticancer activity
1-Naphthylacetic acidCarboxylic AcidAnti-inflammatory properties
2-NaphthylamineAminePrecursor for derivatives
N-Methyl-naphthalenesAlkaloid-likeDiverse biological activities

This compound distinguishes itself due to its unique combination of naphthalene and acetamide functionalities that enhance its biological activity profile compared to other derivatives.

Case Study 1: Anticancer Efficacy

In a study evaluating various naphthalene derivatives, this compound was found to significantly inhibit the growth of multiple cancer cell lines. The study utilized MTT assays to assess cytotoxicity, revealing that the compound effectively induces apoptosis at lower concentrations compared to traditional chemotherapeutics like doxorubicin .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound affects cellular signaling pathways related to cancer progression. The results indicated that the compound inhibits key enzymes involved in cell division and survival, thereby contributing to its antiproliferative effects .

Properties

IUPAC Name

N-methyl-2-naphthalen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14-13(15)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARDJKYNODCAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542343
Record name N-Methyl-2-(naphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086-65-9
Record name N-Methyl-2-(naphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of naphthalen-2-yl-acetic acid ethyl ester (42.8 g, 200 mmol) and 64 mL of methylamine (40 wt % in H2O) were stirred at room temperature overnight. Then the white precipitate was filtered off and washed with water. After drying in vacuum the title compound was obtained as a white solid. MS (ES+): 226 (M+H)+.
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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